Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity Differentiation from Monocyclic Cyclohexanecarbaldehyde
Spiro[5.5]undecane-3-carbaldehyde exhibits a computed XLogP3 of 3.9, compared to 1.9 for cyclohexanecarbaldehyde, representing a 2.0 log unit increase in lipophilicity [1][2]. Both compounds possess one hydrogen-bond acceptor, but the spirocyclic scaffold provides greater hydrophobic surface area, which can enhance membrane permeability and binding to lipophilic protein pockets.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | Cyclohexanecarbaldehyde: XLogP3 = 1.9 |
| Quantified Difference | Δ XLogP3 = +2.0 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) [1]; comparator XLogP3 from Molbase estimation [2] |
Why This Matters
A 100-fold higher theoretical partition coefficient directly impacts blood-brain barrier penetration potential and protein-binding characteristics, guiding selection for CNS-targeted library design vs. peripheral targets.
- [1] PubChem Compound Summary for CID 58525394, Spiro[5.5]undecane-3-carbaldehyde. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/58525394 View Source
- [2] Molbase, Cyclohexanecarbaldehyde (CAS 2043-61-0) properties. http://mip.molbase.cn View Source
